Bufuralol-d9 Hydrochloride

Descripción general

Descripción

Molecular Structure Analysis

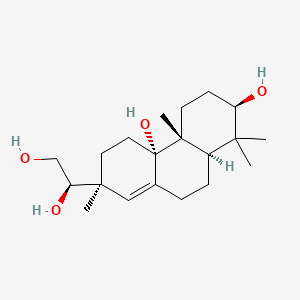

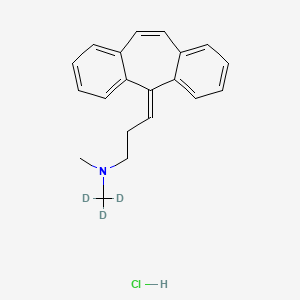

The molecular formula of Bufuralol-d9 Hydrochloride is C16H15D9ClNO2 . The molecular weight is 306.88 .Chemical Reactions Analysis

Bufuralol is known to be hydroxylated at the 1’ position by the cytochrome P450 (CYP) isoform CYP2D6 . It has been used as a substrate to measure CYP2D6 activity .Aplicaciones Científicas De Investigación

Pharmacological Properties

- Beta-Adrenoceptor Blocking Agent : Bufuralol is recognized as a non-selective beta-adrenoceptor blocking agent, akin to propranolol in its properties, including potency. It lacks alpha-adrenoceptor blocking activity but exhibits beta-adrenoceptor agonist activity. The beta-adrenoceptor blocking activity is primarily attributed to the (-)-isomer, while both optical isomers are associated with membrane stabilizing properties (Hamilton & Parkes, 1977).

Enzymatic Interactions and Metabolism

- Cytochrome P450 Enzymes : Bufuralol is metabolized by cytochrome P450 (P450) enzymes, particularly CYP2D6 and CYP1A2 in human liver microsomes. This metabolic process is variable among individuals, influenced by genetic polymorphism. The study also identified other minor bufuralol products formed by human liver microsomes, indicating a broader enzymatic interaction profile (Yamazaki et al., 1994).

Genetic Aspects of Metabolism

- Genetic Control of Metabolism : There is evidence that the metabolism of bufuralol is under genetic control, particularly aliphatic hydroxylation, which is under polymorphic control. This aspect is crucial in understanding the variable responses to the drug among different individuals (Dayer et al., 1982).

Hemodynamic Characterization

- Comparative Study with Pindolol : A hemodynamic study comparing Bufuralol-hydrochloride with Pindolol under Isoproterenol infusion in healthy male volunteers revealed distinct effects on peripheral resistance, indicating its non-specific beta-blocking properties and affinity to beta 1- and beta 2-receptors (Magometschnigg et al., 1979).

Analytical Techniques

- High-Performance Liquid Chromatography Assays : Assays for bufuralol metabolism, particularly 1'-hydroxylase activity, are developed using high-performance liquid chromatography. This analytical method aids in the study of drug metabolism in humans, offering insights into the pharmacokinetics of bufuralol (Kronbach et al., 1987).

Corneal Penetration Behavior

- Topical Administration Study : A study investigating the aqueous humor levels after topical administration of bufuralol hydrochloride in rabbit eyes demonstrated the drug's corneal permeability and provided insights into its ocular pharmacokinetics (Huang et al., 1983).

Mecanismo De Acción

Target of Action

Bufuralol-d9 Hydrochloride is a non-selective antagonist of β-adrenergic receptors (β-ARs) that also has partial agonist activity . It has affinity for both β1 and β2-adrenergic receptors . These receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins .

Mode of Action

This compound interacts with its targets, the β-adrenergic receptors, by blocking their activity. This results in a decrease in the catecholamine-induced activation of adenylate cyclase, thereby reducing the production of cyclic AMP (cAMP) within the cell .

Biochemical Pathways

The primary metabolic pathway for this compound involves aromatic hydroxylation and conjugation . The metabolism of this compound is primarily carried out by the cytochrome P450 (CYP) isoform CYP2D6, with CYP1A2 and CYP2C19 also involved .

Pharmacokinetics

It is known that both isomers of bufuralol are cleared almost entirely by metabolism . The elimination half-life of (−)-bufuralol was found to be shorter than that of (+)-bufuralol .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in mean arterial blood pressure and an increase in abdominal aortic blood flow . Its action as a β-adrenoceptor antagonist with partial agonist activity contributes to these effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. For example, the metabolism of Bufuralol can be decreased when combined with Dihydrocodeine

Safety and Hazards

While specific safety and hazard information for Bufuralol-d9 Hydrochloride is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

Bufuralol-d9 Hydrochloride interacts with β-adrenergic receptors in biochemical reactions . It has affinity for both β1 and β2-adrenergic receptors . The compound exerts its effects by decreasing mean arterial blood pressure and increasing abdominal aortic blood flow .

Cellular Effects

This compound influences cell function by interacting with β-adrenergic receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound acts as a potent β-adrenoceptor antagonist with partial agonist activity . It exerts its effects at the molecular level through binding interactions with β-adrenergic receptors . This interaction can lead to changes in gene expression and can influence enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways where it interacts with enzymes such as cytochrome P450 (CYP) isoform CYP2D6 . The main metabolic pathway for this compound is aromatic hydroxylation, whereas the principal route for its isomer is conjugation .

Propiedades

IUPAC Name |

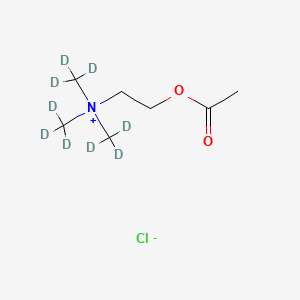

1-(7-ethyl-1-benzofuran-2-yl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/i2D3,3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBONRGCLLBWCJ-WWMMTMLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC2=C(O1)C(=CC=C2)CC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661831 | |

| Record name | 1-(7-Ethyl-1-benzofuran-2-yl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1173023-51-2 | |

| Record name | 1-(7-Ethyl-1-benzofuran-2-yl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-51-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)